REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([N+:11]([O-])=O)[CH:5]=1.[H][H]>[Pd].C(OCC)(=O)C>[NH2:11][C:6]1[CH:5]=[C:4]([O:3][C:2]([F:1])([F:14])[F:15])[CH:9]=[CH:8][C:7]=1[OH:10]
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Name
|
|
Quantity
|
4.53 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC(=C(C=C1)O)[N+](=O)[O-])(F)F
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Name
|
|
Quantity
|
1 g
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Type
|
catalyst
|
Smiles
|
[Pd]
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Name
|
|
Quantity
|
35 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered through Celite™
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)OC(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |